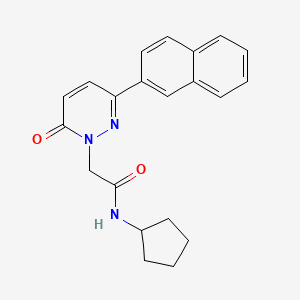

N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a cyclopentyl acetamide group and a naphthalen-2-yl substituent on the pyridazinone ring. The cyclopentyl group confers lipophilicity, while the naphthalene and pyridazinone moieties may enable π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name |

N-cyclopentyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(22-18-7-3-4-8-18)14-24-21(26)12-11-19(23-24)17-10-9-15-5-1-2-6-16(15)13-17/h1-2,5-6,9-13,18H,3-4,7-8,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKYMLMIKBMQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the Naphthalene Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the naphthalene moiety to the pyridazinone core.

Cyclopentyl Group Addition: The final step could involve the acylation of the pyridazinone derivative with cyclopentyl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyridazinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, making it a candidate for therapeutic applications:

- Anti-inflammatory Agents : The unique structural features suggest potential activity against inflammatory pathways.

- Anticancer Properties : Preliminary studies indicate that it may interact with specific molecular targets involved in cancer progression.

- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it may have implications in neurodegenerative disease treatments.

Case Study 1: Anti-inflammatory Activity

A study conducted on pyridazinone derivatives demonstrated that compounds similar to N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibited significant anti-inflammatory effects in vitro. The results indicated a reduction in pro-inflammatory cytokines, suggesting potential for development as anti-inflammatory agents.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of related compounds revealed that they inhibit tumor cell proliferation through apoptosis induction. This study highlighted the importance of structural modifications in enhancing the efficacy of pyridazinone derivatives against cancer cells.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a 6-oxopyridazin-1(6H)-yl core with several analogs but differs in substituent patterns. Key comparisons include:

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Observations :

- Acetamide Substituents : The cyclopentyl group in the target compound is distinct from aromatic (e.g., phenyl, chlorophenyl) or sulfonamide substituents in analogs. This aliphatic group may enhance membrane permeability compared to bulky aromatic groups .

- Pyridazinone Modifications: The 3-naphthalen-2-yl group contrasts with triazole-linked naphthoxy (6a, 6m) or benzyloxy (5b) substituents. The absence of a triazole ring in the target compound reduces molecular complexity and may simplify synthesis .

Key Observations :

- Click Chemistry : Used for triazole-containing analogs (6a, 6m), this method offers regioselectivity but requires copper catalysts and precise stoichiometry .

- Acid Chloride Coupling : High-yielding (79%) for Compound 2 (), this method is efficient for amide bond formation but generates hazardous byproducts (e.g., SOCl2) .

- Nucleophilic Substitution : Employed for benzyloxy derivatives (5b), this method benefits from mild conditions but requires activated leaving groups (e.g., benzyl bromide) .

Physicochemical Properties

Table 3: Spectral Data Comparison

Key Observations :

- IR Spectra : C=O stretches (~1670–1680 cm⁻¹) are consistent across analogs, suggesting similar electronic environments for the acetamide carbonyl .

- 1H NMR : Aromatic protons in naphthalene-containing compounds (6a, 6m) resonate at δ 7.20–8.36 ppm, comparable to the target compound’s expected signals .

- HRMS : Precision in mass data (e.g., 393.1112 for 6m) confirms molecular integrity, a critical factor for drug candidate validation .

Implications for Bioactivity

While biological data are absent in the evidence, structural comparisons suggest:

- Lipophilicity : The cyclopentyl group may improve blood-brain barrier penetration compared to polar sulfonamides (5b) or nitro-containing analogs .

- Target Binding : The naphthalen-2-yl group could enhance binding to hydrophobic enzyme pockets, similar to naphthoxy-triazole derivatives (6a) .

- Metabolic Stability : The absence of nitro or chloro groups in the target compound may reduce susceptibility to enzymatic degradation compared to 5b or 6m .

Biological Activity

N-cyclopentyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented by its IUPAC name, indicating the presence of a cyclopentyl group, a naphthalene moiety, and a pyridazinone derivative. The molecular formula is with a molecular weight of approximately 365.46 g/mol. Its complex structure suggests diverse pharmacological properties, particularly in targeting specific biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include acids, bases, and catalysts. The optimization of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity. The general synthetic route includes:

- Formation of the pyridazinone core : This involves cyclization reactions using appropriate precursors.

- Introduction of the naphthalene group : This can be achieved through electrophilic substitution reactions.

- Final acetamide formation : This step usually involves the reaction of the intermediate with acetic anhydride or similar acetylating agents.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit cell growth across various cancer cell lines. For example, compounds related to this structure were evaluated against 60 human tumor cell lines, revealing cytotoxic effects particularly against leukemia cells .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HL-60 (Leukemia) | 0.5 | High cytotoxicity |

| A549 (Lung Cancer) | 1.2 | Moderate cytotoxicity |

| MCF7 (Breast Cancer) | 0.8 | High cytotoxicity |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Molecular docking studies suggest that it may bind to key proteins involved in tumor growth and survival, potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of related compounds within the pyridazinone class:

- Study on Pyridazinone Derivatives : A study evaluated various pyridazinone derivatives for their ability to inhibit enzymatic activity related to cancer progression, highlighting the potential for N-cyclopentyl derivatives to serve as effective therapeutic agents .

- Naphthalene-Based Compounds : Another investigation focused on naphthalene derivatives, demonstrating their efficacy against multiple cancer cell lines and reinforcing the significance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.